3,4-Difluoro-5-methoxyphenol
Description
Contextualization within Fluorinated Aromatic Compounds Research
The study of 3,4-Difluoro-5-methoxyphenol is situated within the extensive field of organofluorine chemistry. The introduction of fluorine into organic molecules can significantly alter their physical and chemical properties. tcichemicals.com This is primarily due to the high electronegativity of fluorine and the exceptional strength of the carbon-fluorine bond.
In aromatic systems like phenols, the presence of fluorine atoms has a profound electronic influence. The electron-withdrawing nature of fluorine can affect the acidity of the phenolic hydroxyl group and influence the reactivity of the aromatic ring toward electrophilic or nucleophilic attack. In the case of this compound, this effect is modulated by the electron-donating methoxy (B1213986) group, creating a distinct pattern of reactivity. This interplay between electron-withdrawing and electron-donating substituents makes such compounds interesting subjects for synthetic and mechanistic studies. The strategic placement of fluorine is a common tactic in the development of pharmaceuticals and agrochemicals to enhance properties like metabolic stability and bioavailability. tcichemicals.com
Significance as a Versatile Chemical Entity in Contemporary Organic Synthesis
As a functionalized aromatic compound, this compound serves as a versatile building block for constructing more elaborate molecular architectures. sigmaaldrich.com Chemical suppliers categorize it among fluorinated and aromatic building blocks, highlighting its role as a starting material or intermediate in multi-step synthetic processes. bldpharm.comfluorochem.co.uk
The reactivity of this compound is characteristic of other substituted phenols and includes several key transformations:
Reactions at the Hydroxyl Group: The phenolic hydroxyl group can undergo etherification or esterification to introduce new functional groups.
Substitution Reactions: The methoxy group could potentially be cleaved to yield a dihydroxyphenol, or the entire molecule could participate in nucleophilic aromatic substitution, depending on the reaction conditions and the other reagents involved. mdpi.com
Oxidation and Reduction: Like many phenols, the aromatic ring can be subjected to oxidation or reduction, potentially leading to the formation of quinones or hydroquinones, respectively.
A practical application of this compound is demonstrated in a patent for derivatives of m-Guaiacol, where this compound is listed as a reactant in the preparation of novel fungicides. google.com This illustrates its utility in creating target molecules with specific biological activities, a common goal in medicinal and agricultural chemistry.
Structure
3D Structure
Properties
IUPAC Name |
3,4-difluoro-5-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2O2/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXFNBJURUJZBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)O)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,4 Difluoro 5 Methoxyphenol
Historical Overview of Synthetic Routes to Fluorinated Phenols and Guaiacols
The synthesis of fluorinated aromatic compounds has been a significant challenge in organic chemistry for over a century. Early methods were often harsh and lacked the selectivity required for complex molecules. The landmark Balz-Schiemann reaction , first reported in 1927, became a foundational method for introducing fluorine into an aromatic ring. nih.gov This reaction involves the thermal decomposition of an aryl diazonium tetrafluoroborate (B81430) salt, a technique that, despite its utility, involves potentially explosive intermediates and high temperatures.
Concurrently, the synthesis of guaiacols (2-methoxyphenols) and their derivatives has been a subject of industrial and academic interest. Classical methods often relied on the methylation of catechols or the hydroxylation of anisoles. nih.gov For instance, guaiacol (B22219) can be synthesized from catechol using reagents like dimethyl carbonate, which is considered a "green" methylating agent. youtube.com These early approaches to creating fluorinated phenols and substituted guaiacols laid the essential groundwork for developing syntheses of more complex structures like 3,4-Difluoro-5-methoxyphenol. The evolution of fluorinating agents from highly reactive elemental fluorine to more manageable and selective N-F reagents, such as N-fluoropyridinium salts and Selectfluor®, marked a significant breakthrough, making the synthesis of polyfunctional fluorinated aromatics more accessible and safer. researchgate.netvapourtec.com
Classical Synthetic Approaches for this compound Precursors
The construction of a polysubstituted benzene (B151609) ring like that in this compound necessitates a strategy that controls the precise placement of each functional group. This is typically achieved through a multi-step synthesis starting from simpler, readily available precursors. vapourtec.com Two logical retrosynthetic pathways involve starting with either a pre-fluorinated core or a pre-methoxylated core.
Pathway 1: Starting from 3,4-Difluorophenol (B1294555)
A plausible route begins with 3,4-Difluorophenol , a commercially available building block. chemicalbook.comsigmaaldrich.comguidechem.com The primary challenge is the regioselective introduction of a methoxy (B1213986) group at the C-5 position.
Step 1: Protection of the Phenolic Hydroxyl Group. The acidic proton of the phenol (B47542) must be protected to prevent it from interfering with subsequent reactions. Standard protection strategies, such as conversion to a benzyl (B1604629) ether or a silyl (B83357) ether, would be effective.
Step 2: Nitration. Electrophilic nitration of the protected 3,4-difluoroaromatic ring would be directed by the existing substituents. The fluorine atoms are deactivating ortho-, para-directors, while the protected oxygen is an activating ortho-, para-director. This would likely lead to nitration at the C-6 position, which is para to the C-3 fluorine and ortho to the protected hydroxyl.
Step 3: Reduction and Diazotization. The nitro group can be reduced to an amine, followed by diazotization to form a diazonium salt.
Step 4: Introduction of the Methoxy Group. The diazonium group can be replaced with a methoxy group through various methods, such as reaction with methanol. However, a more controlled approach for introducing the methoxy group at the desired C-5 position would involve more modern cross-coupling strategies after directed metallation, as classical methods may lack the required regioselectivity.
Pathway 2: Starting from 3,5-Dimethoxyphenol (B141022)
Alternatively, one could start with 3,5-Dimethoxyphenol . mdpi.com This precursor already contains the required arrangement of oxygen functionalities. The key challenge here is the selective introduction of fluorine at the C-3 and C-4 positions.
Step 1: Formylation. A Vilsmeier-Haack formylation of 3,5-dimethoxyphenol can introduce an aldehyde group, primarily at the C-4 position, yielding 4-formyl-3,5-dimethoxyphenol. acs.orgacs.org This aldehyde can serve as a directing group or be removed later.
Step 2: Electrophilic Fluorination. The two methoxy groups are strong activating groups that direct electrophiles to the ortho and para positions (C-2, C-4, C-6). Achieving selective difluorination at the adjacent C-3 and C-4 positions using classical electrophilic fluorinating agents would be extremely challenging due to these directing effects, likely resulting in a mixture of isomers. Therefore, this classical pathway is less synthetically viable without the aid of modern regioselective techniques.
Contemporary Innovations in this compound Synthesis
Modern synthetic chemistry offers a powerful toolkit of catalytic and regioselective methods that can overcome the limitations of classical approaches, making the synthesis of a precisely substituted compound like this compound more feasible.
Catalytic Transformations for Fluorination and Methoxylation
Recent advances have focused on transition-metal-catalyzed reactions that enable the formation of C-F and C-O bonds with high efficiency and selectivity.
Catalytic Fluorination: Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct fluorination of aromatic rings. rsc.org By using a suitable directing group, it is possible to selectively fluorinate a specific C-H bond. For a precursor like 5-methoxy-phenol, a directing group could be installed to guide fluorination to the C-3 and C-4 positions. Manganese-porphyrin complexes have also been shown to catalyze the late-stage fluorination of unactivated C-H bonds, offering another potential route. beilstein-journals.org
Catalytic Methoxylation: Palladium-catalyzed C-H methoxylation allows for the direct conversion of a C-H bond to a C-OMe bond. researchgate.net Starting with a 3,4-difluorophenol derivative, a directing group could facilitate the introduction of the methoxy group at the C-5 position, ortho to one of the fluorine atoms. Copper-catalyzed Ullmann-type coupling reactions are also a well-established method for forming aryl ethers from aryl halides and alcohols, which could be applied if a halogenated precursor is used. guidechem.com
The following table summarizes some modern catalytic approaches applicable to the synthesis.
| Transformation | Catalyst System | Precursor Type | Key Advantage |
| C-H Fluorination | Palladium (II) with directing group | Substituted Phenol | High regioselectivity for targeted C-H bonds |
| C-H Fluorination | Manganese-Porphyrin Complex | Substituted Phenol/Anisole | Late-stage functionalization of complex molecules beilstein-journals.org |
| Deoxyfluorination | Imidazolium-based reagent (PhenoFluor) | Substituted Phenol | Direct one-step ipso-substitution of the hydroxyl group nih.gov |
| C-H Methoxylation | Palladium (II) with oxidant | Difluoroaromatic | Direct introduction of methoxy group without pre-functionalization researchgate.net |
| Ullmann Coupling | Copper (I) with ligand | Dihalo-aromatic | Reliable C-O bond formation from aryl halides guidechem.com |
Regioselective Synthesis Strategies for Complex Aromatic Systems
Achieving the 1,3,4,5-substitution pattern of the target molecule requires exquisite control over regioselectivity. Traditional electrophilic aromatic substitution is often insufficient for this task.
Directed ortho-Metalation (DoM): This strategy involves using a directing metalation group (DMG) on the aromatic ring to guide a strong base (like an organolithium reagent) to deprotonate a specific ortho-position. The resulting aryllithium species can then be quenched with an electrophile. For a precursor like 3,4-difluorophenol, the hydroxyl group (or a protected version) can act as a DMG to facilitate functionalization at the C-5 position.
Benzannulation Reactions: These methods construct the aromatic ring itself from acyclic precursors, embedding the desired substitution pattern from the start. Current time information in Bangalore, IN. For example, a [4+2] cycloaddition strategy can combine two components where the substituents are already in place, offering high regiocontrol and reducing the number of steps needed for substitution on a pre-formed ring.
Sustainable and Green Chemistry Methodologies in Preparation
The principles of green chemistry are increasingly influencing the design of synthetic routes. This involves minimizing waste, avoiding hazardous reagents, and improving atom economy.
Safer Fluorinating Agents: The use of solid, electrophilic N-F fluorinating agents like Selectfluor® is a significant improvement over hazardous reagents like elemental fluorine (F₂) or HF-based systems. researchgate.netbeilstein-journals.org These reagents are easier to handle and often provide higher selectivity.
Catalysis over Stoichiometric Reagents: Employing catalytic amounts of transition metals (e.g., palladium, copper, manganese) for C-H activation or cross-coupling reactions is inherently greener than using stoichiometric reagents that generate large amounts of waste. beilstein-journals.orgresearchgate.netnih.gov
Atom Economy: Reactions like C-H activation/functionalization are highly atom-economical as they avoid the need for pre-functionalization (e.g., halogenation or borylation) of the substrate, reducing the number of synthetic steps and the associated waste. nih.gov The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a reaction promoter can also improve sustainability by enabling metal-free reactions that generate water as the only by-product. mdpi.com
Advanced Analysis of Synthetic Efficiency and Scalability
For any synthetic route to be practical, its efficiency and potential for large-scale production must be considered.
Yield and Purity: While classical routes may suffer from low yields and the formation of difficult-to-separate isomeric byproducts, modern catalytic and regioselective methods often provide the desired product with higher yields and purity, simplifying downstream processing. acs.org For example, Vilsmeier formylation of 3,5-dimethoxyphenol produces a mixture of isomers, requiring chromatographic separation, which is not ideal for large-scale synthesis. acs.org
Reaction Conditions: Many modern catalytic reactions can be performed under milder conditions (lower temperatures and pressures) than their classical counterparts, which is advantageous for both safety and energy consumption on an industrial scale.
Continuous Flow Synthesis: Multi-step syntheses can be adapted to continuous flow reactor systems. vapourtec.com This technology allows for precise control over reaction parameters (temperature, pressure, stoichiometry), enhances safety by minimizing the volume of reactive intermediates at any given time, and can lead to higher throughput and more consistent product quality, making it an attractive option for industrial-scale production.
Unresolved Synthetic Challenges and Future Directions in Preparation
The synthesis of specifically substituted polyfluorinated phenols like this compound is not without its difficulties. The primary challenges lie in achieving high regioselectivity and in the selective manipulation of carbon-fluorine bonds, which are among the strongest in organic chemistry.
One of the significant hurdles is preventing over-defluorination when starting from more heavily fluorinated precursors. Reductive methods aimed at cleaving a single C-F bond can often lead to the removal of multiple fluorine atoms, as the bond dissociation energy of the remaining C-F bonds may decrease after the initial defluorination event. This lack of selectivity can result in a mixture of products that are difficult to separate and lowers the yield of the desired compound.
Another challenge is the regioselective introduction of functional groups onto a polyfluorinated aromatic ring. Directed ortho-metalation is a powerful tool, but the directing ability of multiple, and sometimes competing, substituents (e.g., fluoro vs. methoxy groups) can lead to mixtures of isomers. For instance, in a molecule with both methoxy and fluoro substituents, the directing influence of the methoxy group for lithiation at an adjacent position can compete with the acidifying effect of the fluorine atoms on nearby protons. The choice of base and reaction conditions becomes critical in steering the reaction towards the desired regioisomer.
Future research in the preparation of compounds like this compound will likely focus on the development of more sophisticated and selective synthetic methods. Key areas of advancement may include:
Development of Novel Catalytic Systems: The design of transition-metal catalysts that can selectively activate and functionalize a specific C-F bond in the presence of others is a major goal. Such catalysts could enable more direct and efficient synthetic routes from readily available polyfluoroaromatics.
Advanced Photoredox Catalysis: Light-mediated reactions have shown promise in C-F bond functionalization under mild conditions. Future work will likely expand the scope of these reactions to allow for more precise control over which C-F bond is targeted in a polyfluorinated system.
Flow Chemistry Approaches: Continuous flow reactors can offer better control over reaction parameters such as temperature, pressure, and reaction time. This enhanced control can be beneficial in managing highly reactive intermediates and improving the selectivity of challenging reactions, such as partial defluorination.
Chemo- and Regioselective Dearomatization/Rearomatization Strategies: Innovative methods involving dearomatization of fluorinated phenols to create reactive intermediates, followed by a functionalization and rearomatization sequence, could provide new pathways to previously inaccessible substitution patterns.
The table below summarizes some of the key challenges and potential future solutions in the synthesis of polyfluorinated phenols.
| Challenge | Current Approaches | Future Directions |
| Regioselectivity | Directed ortho-metalation, Nucleophilic aromatic substitution (SNAr) | Development of more selective directing groups and catalysts, computational prediction of reactivity. |
| Selective C-F Bond Cleavage | Reductive defluorination with strong reducing agents | Photoredox catalysis, transition-metal-catalyzed C-F activation, enzymatic defluorination. |
| Harsh Reaction Conditions | Use of strong bases (e.g., organolithiums) at low temperatures, high-pressure reactions. | Mild, catalyst-driven processes, flow chemistry for better control, biocatalysis. |
| Limited Substrate Scope | Reliance on specific substitution patterns for reactivity. | Development of more general and versatile synthetic methodologies applicable to a wider range of fluorinated substrates. |
As the demand for complex fluorinated molecules continues to grow, overcoming these synthetic hurdles will be crucial for the advancement of various fields, from drug discovery to materials science.
Mechanistic Investigations of Reactions Involving 3,4 Difluoro 5 Methoxyphenol
Electronic Structure and Aromatic Reactivity Profiles
The electronic landscape of 3,4-difluoro-5-methoxyphenol is complex, characterized by the interplay of electron-donating and electron-withdrawing substituents. The two fluorine atoms exert a strong electron-withdrawing inductive effect due to their high electronegativity. Conversely, the methoxy (B1213986) group and the hydroxyl group are electron-donating through resonance, where their lone pair electrons can delocalize into the aromatic ring. This creates a nuanced reactivity profile where the electron density at different positions on the ring is finely tuned.
The fluorine atoms enhance the acidity of the phenolic hydroxyl group, making it more prone to deprotonation. The pKa of the similarly substituted 3,5-difluoro-4-methoxyphenol (B1318716) is approximately 8.5, which is lower than that of non-fluorinated phenols (around 10). This increased acidity is a critical factor in reactions that proceed via a phenoxide intermediate. The methoxy group, being a strong electron-donating group, tends to direct electrophilic attack to the ortho and para positions. However, in this compound, the positions ortho and para to the methoxy group are either occupied or sterically hindered.
Table 1: Calculated Electronic Properties of a Related Compound, 3,4-Difluoro-5-methoxybenzoic acid
| Property | Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 46.53 Ų |
| LogP | 1.6716 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 1 |
| Rotatable Bonds | 2 |
Data for 3,4-Difluoro-5-methoxybenzoic acid, a structurally similar compound. chemscene.com
Electrophilic Aromatic Substitution Mechanisms
Electrophilic aromatic substitution (EAS) reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.com In phenols, the hydroxyl group is a powerful activating group and an ortho-, para-director. byjus.com However, the reactivity and regioselectivity of EAS on this compound are significantly modulated by the fluorine and methoxy substituents.
The fluorine atoms are deactivating groups due to their strong inductive electron withdrawal, which reduces the electron density of the aromatic ring and makes it less susceptible to electrophilic attack. masterorganicchemistry.com Conversely, the methoxy group is an activating group. The directing effects of the substituents must also be considered. The hydroxyl and methoxy groups direct incoming electrophiles to their ortho and para positions. In this compound, the position para to the hydroxyl group is occupied by a fluorine atom. The positions ortho to the hydroxyl group are C2 and C6. The C2 position is also ortho to the methoxy group, making it electronically favorable for substitution. The C6 position is meta to the methoxy group.
Therefore, electrophilic substitution is most likely to occur at the C2 and C6 positions. The reaction mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate, known as a Wheland intermediate or arenium ion. masterorganicchemistry.com The stability of this intermediate is crucial for the reaction rate. The electron-donating hydroxyl and methoxy groups help to stabilize the positive charge in the arenium ion, particularly when the electrophile attacks at the ortho or para positions relative to these groups.
For instance, in a nitration reaction, the nitronium ion (NO2+) would attack the aromatic ring, preferentially at the C2 or C6 position. This is followed by the loss of a proton from the same carbon atom to restore the aromaticity of the ring. byjus.com
Nucleophilic Aromatic Substitution Pathways Mediated by Fluorine
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for polyfluoroarenes. mdpi.com The presence of strongly electron-withdrawing groups, such as fluorine, activates the aromatic ring towards attack by nucleophiles. mdpi.comlibretexts.org In this compound, the two fluorine atoms make the carbon atoms to which they are attached (C3 and C4) electrophilic and thus susceptible to nucleophilic attack.
The SNAr mechanism typically proceeds in two steps: addition of the nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex), followed by the elimination of the leaving group, in this case, a fluoride (B91410) ion. libretexts.org The negative charge of the Meisenheimer complex is stabilized by the electron-withdrawing fluorine atoms. For the reaction to occur, the electron-withdrawing substituent must be positioned ortho or para to the leaving group to effectively stabilize the anionic intermediate through resonance. libretexts.org
In the case of this compound, a nucleophile could potentially replace one of the fluorine atoms. The regioselectivity of the substitution would depend on the relative stability of the possible Meisenheimer complexes and the reaction conditions. For example, reaction with a nucleophile like an alkoxide or an amine could lead to the substitution of either the C3 or C4 fluorine atom.
A general route for such transformations involves treating the fluorinated phenol (B47542) with a suitable nucleophile in a polar aprotic solvent, often at elevated temperatures. The choice of base is also critical in reactions involving phenols to generate the more nucleophilic phenoxide ion.
Oxidative and Reductive Transformation Mechanisms of the Aromatic Ring and Substituents
The phenolic group in this compound is susceptible to oxidation. Oxidation of phenols can lead to the formation of quinones. The reaction mechanism often involves the formation of a phenoxyl radical, followed by further oxidation. The presence of electron-donating groups generally facilitates the oxidation of phenols.
For instance, oxidation of a related compound, 2,6-bis(trifluoromethyl)-4-methoxyphenol, has been used to generate a benzoquinone derivative. beilstein-journals.org A similar transformation could be envisioned for this compound, where oxidation would lead to a difluoro-methoxy-substituted quinone. The reaction would likely proceed through a one-electron oxidation to a phenoxyl radical, which can then undergo further reactions.
Reductive transformations of the aromatic ring of phenols are less common but can be achieved under specific conditions. Catalytic hydrogenation can reduce the aromatic ring to a cyclohexanol (B46403) derivative. However, this typically requires harsh conditions. More commonly, the substituents on the ring can be reduced. For example, if a nitro group were introduced onto the ring via electrophilic substitution, it could be readily reduced to an amino group using various reducing agents like tin or iron in acidic media, or through catalytic hydrogenation.
Deoxygenation of the phenolic hydroxyl group can also be considered a reductive transformation. This can be achieved through conversion to a phosphate (B84403) ester followed by reduction, or via other methods that activate the C-O bond for cleavage. mit.edu
Rearrangement Reactions and Associated Mechanistic Insights
Rearrangement reactions are fundamental transformations in organic synthesis. rsc.org While specific rearrangement reactions involving this compound are not extensively documented, related phenolic compounds can undergo various types of rearrangements.
One common type of rearrangement involving phenols is the Claisen rearrangement, which is a nih.govnih.gov-sigmatropic rearrangement of an allyl phenyl ether. If the hydroxyl group of this compound were converted to an allyl ether, it could undergo a Claisen rearrangement upon heating. The reaction proceeds through a concerted pericyclic mechanism, and the allyl group would migrate to one of the ortho positions (C2 or C6).
Another class of rearrangements are cationic rearrangements, such as the pinacol (B44631) rearrangement, which involves the transformation of 1,2-diols to ketones or aldehydes under acidic conditions. rsc.orgmsu.edu While not directly applicable to this compound itself, derivatives of this compound could be designed to undergo such rearrangements. For example, if a diol functionality were introduced adjacent to the aromatic ring, acid-catalyzed rearrangement could occur.
Rearrangements involving electron-deficient intermediates, such as those generated from the reaction of tertiary amines with difluorocarbene, have also been reported. nih.gov These reactions can proceed through mdpi.com- or mdpi.comnih.gov-sigmatropic shifts. nih.gov The electronic nature of the substituents on the aromatic ring can influence the course of such rearrangements.
Catalyzed Reaction Mechanisms (e.g., Transition Metal-Mediated Processes)
Transition metal catalysis offers a powerful toolkit for the functionalization of aromatic compounds. numberanalytics.com For this compound, several types of transition metal-catalyzed reactions can be envisaged.
Cross-Coupling Reactions: The C-F bonds in this compound could potentially be activated for cross-coupling reactions, although C-F bond activation is generally more challenging than that of other carbon-halogen bonds. More commonly, the phenol would first be converted to a triflate or tosylate, which are excellent leaving groups in palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Buchwald-Hartwig reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds. The general mechanism for these reactions involves oxidative addition of the aryl electrophile to the low-valent transition metal catalyst, followed by transmetalation (for Suzuki) or migratory insertion (for Heck), and finally reductive elimination to regenerate the catalyst and yield the product. sioc-journal.cn
C-H Activation: Direct functionalization of C-H bonds is an increasingly important area of research. Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, can catalyze the direct arylation, alkylation, or amination of aromatic C-H bonds. researchgate.net For this compound, the directing effect of the hydroxyl and methoxy groups could be exploited to achieve regioselective C-H functionalization at the C2 or C6 positions. The mechanism often involves coordination of the catalyst to the directing group, followed by cyclometalation to form a metallacyclic intermediate, which then reacts with the coupling partner.
Carbonylation Reactions: Transition metal-catalyzed carbonylation reactions can be used to introduce a carbonyl group into the aromatic ring. sioc-journal.cn For instance, a palladium-catalyzed carbonylation of an aryl halide or triflate derived from this compound in the presence of carbon monoxide and a nucleophile (like an alcohol or amine) would yield a carboxylic acid derivative (ester or amide).
Derivatization and Functionalization Strategies of 3,4 Difluoro 5 Methoxyphenol
Hydroxyl Group Functionalization
The phenolic hydroxyl group is a primary site for chemical modification due to its acidic proton and nucleophilic oxygen atom. Common functionalization strategies include etherification and esterification, as well as the strategic use of protecting groups to temporarily mask its reactivity during multi-step syntheses.
Etherification Reactions (e.g., Alkylation, Arylation)
Etherification of the phenolic hydroxyl group can be achieved through several established methods, leading to the formation of alkyl or aryl ethers. These reactions typically involve the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide, which then reacts with an electrophilic partner.
Alkylation Reactions: The Williamson ether synthesis is a classic and widely used method for the formation of alkyl ethers from phenols. wikipedia.org This reaction proceeds via an SN2 mechanism where the phenoxide ion, generated by treating 3,4-difluoro-5-methoxyphenol with a suitable base, displaces a halide from an alkyl halide to form the corresponding ether. The choice of base is crucial and can range from strong bases like sodium hydride (NaH) to milder bases like potassium carbonate (K2CO3), depending on the reactivity of the alkylating agent and the presence of other sensitive functional groups. uwindsor.ca For instance, the reaction of 3,4-difluorophenol (B1294555) with alkyl halides under basic conditions is a known method to produce ether derivatives. guidechem.com
Arylation Reactions: The synthesis of diaryl ethers from this compound can be accomplished using transition metal-catalyzed cross-coupling reactions. The two most prominent methods are the Ullmann condensation and the Buchwald-Hartwig amination-type O-arylation.
The Ullmann reaction traditionally involves the coupling of a phenol with an aryl halide in the presence of a stoichiometric amount of copper at elevated temperatures. organic-chemistry.org Modern variations of this reaction often utilize catalytic amounts of copper salts with various ligands to facilitate the coupling under milder conditions. tcichemicals.com
The Buchwald-Hartwig O-arylation offers a more versatile and often milder alternative, employing a palladium catalyst with a suitable phosphine (B1218219) ligand. jk-sci.com This methodology has proven effective for the coupling of a wide range of phenols and aryl halides, including electron-deficient systems. wikipedia.orgwuxiapptec.com The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphines often providing the best results. libretexts.org
| Etherification Method | General Reactants | Typical Conditions | Product Type |
| Williamson Ether Synthesis | Alkyl halide, Base (e.g., NaH, K2CO3) | Varies (e.g., DMF, Acetone) | Alkyl aryl ether |
| Ullmann Condensation | Aryl halide, Copper catalyst, Base | High temperature (e.g., Pyridine (B92270), DMF) | Diaryl ether |
| Buchwald-Hartwig O-Arylation | Aryl halide, Palladium catalyst, Ligand, Base | Moderate temperature (e.g., Toluene, Dioxane) | Diaryl ether |
Esterification Reactions
The phenolic hydroxyl group of this compound can be readily converted to an ester through reaction with a carboxylic acid or its more reactive derivatives, such as acyl chlorides or acid anhydrides.
Direct esterification with a carboxylic acid, known as Fischer esterification, is typically catalyzed by a strong acid like sulfuric acid. However, this method is often slow and reversible for phenols. nstl.gov.cn
A more efficient and common approach is the use of acyl chlorides or acid anhydrides. tandfonline.com The reaction of this compound with an acyl chloride in the presence of a base, such as pyridine or triethylamine, provides the corresponding ester in high yield. The base serves to neutralize the hydrogen chloride byproduct. Similarly, acid anhydrides react with phenols, often with the aid of a catalyst or base, to form esters and a carboxylic acid byproduct. libretexts.org The reactivity of fluorinated phenols in esterification reactions is well-documented. pdx.edursc.org
| Esterification Reagent | General Conditions | Byproduct |
| Carboxylic Acid (Fischer) | Acid catalyst (e.g., H2SO4), Heat | Water |
| Acyl Chloride | Base (e.g., Pyridine), Room Temperature | HCl |
| Acid Anhydride | +/- Catalyst, Heat | Carboxylic acid |
Strategic Protection and Deprotection of the Phenolic Hydroxyl
In the context of multi-step organic synthesis, it is often necessary to temporarily protect the phenolic hydroxyl group to prevent its interference with reactions targeting other parts of the molecule. The choice of protecting group is dictated by its stability under various reaction conditions and the ease of its selective removal.
Silyl (B83357) Ethers: A common strategy for protecting phenols is the formation of silyl ethers, such as the tert-butyldimethylsilyl (TBS) ether. wikipedia.orgwikidoc.org These are typically formed by reacting the phenol with a silyl chloride (e.g., TBS-Cl) in the presence of a base like imidazole. chem-station.com Silyl ethers are generally stable to a wide range of non-acidic and non-fluoride-containing reagents. organic-chemistry.org Deprotection is readily achieved using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. organic-chemistry.org The stability of silyl ethers is influenced by the steric bulk of the substituents on the silicon atom. chem-station.com
Benzyl (B1604629) Ethers: Benzyl ethers are another robust protecting group for phenols. They are typically installed via a Williamson ether synthesis using benzyl bromide in the presence of a base. organic-chemistry.org Palladium-catalyzed methods have also been developed for the benzylation of phenols under neutral conditions. organic-chemistry.org Benzyl ethers are stable to a wide range of acidic and basic conditions but can be cleaved by catalytic hydrogenolysis (e.g., H2, Pd/C) or through oxidative methods. uwindsor.caacs.org
| Protecting Group | Formation Reagent | Common Deprotection Conditions | Key Stability Features |
| Silyl Ether (e.g., TBS) | Silyl chloride (e.g., TBS-Cl), Base (e.g., Imidazole) | Fluoride source (e.g., TBAF), Acid | Stable to many non-acidic/non-fluoride reagents |
| Benzyl Ether (Bn) | Benzyl halide, Base | Catalytic Hydrogenolysis (H2, Pd/C) | Stable to a wide range of acids and bases |
Aromatic Ring Functionalization
The fluorine and methoxy (B1213986) substituents on the aromatic ring of this compound influence its reactivity towards electrophilic aromatic substitution. The methoxy group is an activating, ortho-, para-directing group, while the fluorine atoms are deactivating yet also ortho-, para-directing. The interplay of these electronic effects will determine the regioselectivity of substitution reactions.
Halogenation Reactions, including Bromination of Aromatic Precursors
Electrophilic halogenation, particularly bromination, of the aromatic ring can introduce a valuable handle for further synthetic transformations, such as cross-coupling reactions. The regioselectivity of bromination is governed by the directing effects of the existing substituents. For this compound, the most activated position for electrophilic attack is expected to be ortho to the powerful activating hydroxyl group and para to the methoxy group (position 2), and to a lesser extent, the position ortho to both the methoxy and hydroxyl groups (position 6).
Common brominating agents for phenols include bromine (Br2) and N-bromosuccinimide (NBS). wikidoc.org The reaction conditions can be tuned to control the degree of bromination. For instance, bromination of activated aromatic systems can be achieved under mild conditions. mdpi.com The bromination of related methoxyphenols and difluoroanisole derivatives often proceeds with high regioselectivity. wikipedia.orgpearson.com
It is also noteworthy that the bromination of aromatic precursors is a common strategy in the synthesis of complex molecules. For example, the selective bromination of vanillin (B372448) in the ortho position to the hydroxyl group is an industrial process. pdx.edu
| Position | Directing Groups | Predicted Reactivity |
| C2 | Ortho to -OH, Para to -OCH3, Meta to -F | Highly activated |
| C6 | Ortho to -OH, Ortho to -OCH3, Meta to -F | Activated |
Nitration and Sulfonation Reactions
Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring is a fundamental electrophilic aromatic substitution reaction. pmarketresearch.com For phenols, nitration is typically carried out using dilute nitric acid, as concentrated nitric acid can lead to oxidation. wikidoc.org The reaction of phenols with a mixture of nitric acid and sulfuric acid ("mixed acid") can also be used, though conditions must be carefully controlled. The directing effects of the hydroxyl and methoxy groups would be expected to favor nitration at the positions ortho and para to the hydroxyl group. The presence of the deactivating fluorine atoms would likely require conditions tailored to overcome their electron-withdrawing nature. google.com
Directed ortho-Metalation (DoM) Strategies for Regioselective Substitution
Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective substitution on aromatic rings by employing a directing metalation group (DMG). wikipedia.org In the case of this compound, the molecule possesses two potential directing groups: the hydroxyl (-OH) and the methoxy (-OCH₃).
The DoM process begins with the deprotonation of the most acidic proton. The phenolic proton is the most acidic site and will be readily removed by a strong organolithium base, such as n-butyllithium (n-BuLi), to form a lithium phenoxide. wikipedia.org This in-situ-formed lithium phenoxide is a powerful DMG, strongly directing the metalation (lithiation) to the adjacent ortho positions (C2 and C6). The methoxy group also acts as a DMG, directing metalation to its ortho positions (C2 and C6). wikipedia.org
Due to the synergistic directing effect of both the lithium phenoxide and the methoxy group towards the C6 position, this site is the most probable location for deprotonation. The C2 position is also a potential site, but the C6 position is electronically favored by both groups. Following metalation, the resulting aryllithium intermediate can react with a wide array of electrophiles to introduce new functional groups with high regioselectivity. organic-chemistry.org
Table 1: Potential Electrophilic Quench Reactions for ortho-Lithiated this compound
| Electrophile | Reagent Example | Resulting Functional Group at C6 |
| Alkyl Halide | Iodomethane (CH₃I) | Methyl (-CH₃) |
| Carbonyl | Acetone ((CH₃)₂CO) | 2-Hydroxypropyl (-(CH₃)₂COH) |
| Carboxylation | Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) |
| Silylation | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-Si(CH₃)₃) |
| Borylation | Triisopropyl borate (B1201080) (B(OiPr)₃) | Boronic acid (-B(OH)₂) |
| Halogenation | Hexachloroethane (C₂Cl₆) | Chlorine (-Cl) |
C-H Functionalization Approaches
Transition-metal-catalyzed C-H functionalization offers an alternative pathway for derivatization, often with different regiochemical outcomes compared to DoM. hbni.ac.in This method avoids the need for strong bases and cryogenic temperatures. The hydroxyl and methoxy groups on this compound can act as native directing groups to guide a transition metal catalyst to a specific C-H bond. hbni.ac.in
Rhodium(III) and Palladium(II) catalysts are commonly employed for such transformations. hbni.ac.inmdpi.com For instance, a palladium-catalyzed C-H arylation could be used to form a C-C bond between the phenol and an aryl halide. The regioselectivity would be dictated by the directing group strength and steric factors, with the C6 and C2 positions being the most likely sites for functionalization.
Another approach is the C-H borylation, which can be achieved using iridium-based catalysts or even metal-free conditions, installing a versatile boronic ester group onto the aromatic ring. researchgate.net This borylated intermediate is a valuable building block for subsequent cross-coupling reactions, such as the Suzuki-Miyaura coupling.
Table 2: C-H Functionalization Reactions Applicable to this compound
| Reaction Type | Catalyst System (Example) | Reagent | Potential Product |
| C-H Arylation | Pd(OAc)₂ | Aryl Bromide/Iodide | 6-Aryl-3,4-difluoro-5-methoxyphenol |
| C-H Alkenylation | [Cp*RhCl₂]₂ | Alkene | 6-Alkenyl-3,4-difluoro-5-methoxyphenol |
| C-H Borylation | [Ir(cod)OMe]₂ | B₂pin₂ | 3,4-Difluoro-5-methoxy-6-(pinacolato)boronophenol |
| C-H Amination | Rh(III) | Dioxazolone | 6-Amino-3,4-difluoro-5-methoxyphenol |
Modification of the Methoxy Group
The methoxy group (-OCH₃) is a key functional handle that can be modified to alter the properties of the molecule. The most common modification for aryl methyl ethers is demethylation to reveal a free hydroxyl group.
This transformation is typically achieved by treating the substrate with strong Lewis acids or proton acids. Reagents like boron tribromide (BBr₃) in an inert solvent such as dichloromethane (B109758) (DCM) are highly effective for cleaving aryl methyl ethers. mdpi.com Similarly, strong acids like hydrobromic acid (HBr) can also be used, often at elevated temperatures. mdpi.com The successful demethylation of this compound would yield 5,6-difluorobenzene-1,3-diol, a potentially valuable building block for the synthesis of resorcinol-based compounds.
Synthesis of Structural Analogs and Homologs of this compound
The phenolic hydroxyl group is an excellent nucleophile and a precursor for various coupling reactions, enabling the synthesis of a wide range of structural analogs.
Ether Analogs: The Williamson ether synthesis, involving the deprotonation of the phenol with a base (e.g., K₂CO₃, NaH) followed by reaction with an alkyl halide, can be used to synthesize a library of ether derivatives.
Diaryl Ether Analogs: For the synthesis of diaryl ether analogs, the Ullmann condensation is a suitable method. This involves a copper-catalyzed reaction between this compound and an aryl halide. mdpi.com
Biaryl Analogs: To create biaryl analogs, the phenolic hydroxyl group can be converted into a better leaving group, such as a triflate (-OTf). The resulting aryl triflate is an excellent substrate for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction (with a boronic acid) or the Stille coupling (with an organostannane), allowing for the introduction of various aryl or heteroaryl substituents.
Table 3: Synthetic Strategies for Analogs of this compound
| Analog Type | Synthetic Strategy | Reagents | Product Structure |
| Alkyl Ether | Williamson Ether Synthesis | Base (e.g., K₂CO₃), Alkyl Halide (R-X) | 1-Alkoxy-3,4-difluoro-5-methoxybenzene |
| Diaryl Ether | Ullmann Condensation | Cu catalyst, Aryl Halide (Ar-X) | 1-Aryloxy-3,4-difluoro-5-methoxybenzene |
| Biaryl | Suzuki-Miyaura Coupling | 1. Tf₂O, Pyridine 2. Pd catalyst, Ar-B(OH)₂ | 5-Aryl-1,2-difluoro-3-methoxybenzene |
Investigation of Regioselectivity and Stereoselectivity in Derivatization
Regioselectivity: The outcome of electrophilic substitution and metalation reactions on the this compound ring is governed by the interplay of the electronic and steric effects of the three substituents.
-OH group: Strongly activating, ortho, para-directing.
-OCH₃ group: Strongly activating, ortho, para-directing.
-F atoms: Deactivating via induction but ortho, para-directing via resonance.
In electrophilic aromatic substitution, the powerful activating effects of the -OH and -OCH₃ groups dominate. They synergistically activate the C6 and C2 positions. The C6 position is ortho to both activating groups, making it the most electron-rich and sterically accessible site for incoming electrophiles. The C2 position is ortho to the methoxy group and para to the hydroxyl group, also making it a highly favorable site. The precise ratio of C6 to C2 substitution would depend on the specific electrophile and reaction conditions.
In Directed ortho-Metalation, as discussed in section 4.2.3, the initial deprotonation of the phenol to form a lithium phenoxide creates an exceptionally powerful directing group, leading to high regioselectivity at the C6 position. nih.gov
Stereoselectivity: The starting molecule, this compound, is achiral and has a plane of symmetry. Therefore, reactions with achiral reagents will not produce stereoisomers. Stereoselectivity becomes a critical consideration only when a new stereocenter is created during the derivatization process. plataformaiestphuando.com
For example:
If the aryllithium species generated via DoM reacts with a prochiral electrophile like a ketone (e.g., acetophenone), a new chiral tertiary alcohol is formed. Without a chiral influence, this would result in a racemic mixture of (R)- and (S)-enantiomers.
Stereoselective synthesis can be achieved by using chiral reagents, catalysts, or auxiliaries. researchgate.net For instance, the reduction of a ketone, introduced at the C6 position, using a chiral reducing agent like a CBS catalyst system could yield one enantiomer of the corresponding secondary alcohol in excess.
Therefore, while derivatization itself does not inherently involve stereoselectivity, the functional groups introduced can serve as handles for subsequent stereoselective transformations.
Applications of 3,4 Difluoro 5 Methoxyphenol As a Building Block in Advanced Organic Synthesis
Role as a Primary Aromatic Precursor in Complex Molecule Construction
3,4-Difluoro-5-methoxyphenol serves as a fundamental aromatic starting material in the synthesis of more intricate molecules. The inherent reactivity of its phenolic hydroxyl group, coupled with the activating and directing effects of the fluoro and methoxy (B1213986) substituents, allows for a range of chemical transformations. Chemists can leverage this building block to introduce the difluoromethoxyphenyl motif into larger scaffolds, a common strategy in the development of new pharmaceutical agents and agrochemicals. The presence of multiple reaction sites—the hydroxyl group, the aromatic ring, and the methoxy group—provides synthetic chemists with a versatile platform for diversification and the construction of compound libraries for screening purposes.
Utilization in the Synthesis of Diverse Fluorinated Scaffolds and Frameworks
The unique arrangement of substituents on this compound makes it an ideal precursor for a variety of fluorinated scaffolds. The fluorine atoms enhance the thermal stability and modulate the electronic properties of the resulting molecules. This is particularly advantageous in the synthesis of fluorinated analogues of known bioactive compounds, where the goal is to improve pharmacokinetic or pharmacodynamic properties. The development of novel fluorination reactions has further expanded the utility of such building blocks, enabling the creation of previously inaccessible molecular frameworks. acs.org The synthesis of fluorinated building blocks is a significant area of research in organic chemistry, with applications ranging from medicinal chemistry to materials science. bldpharm.combeilstein-journals.org
Integration into Heterocyclic Compound Synthesis
Heterocyclic compounds are a major class of organic molecules with widespread applications, particularly in medicine. This compound can be effectively integrated into the synthesis of various heterocyclic systems. The phenolic hydroxyl group can participate in cyclization reactions, while the aromatic ring can be functionalized to append heterocyclic moieties. For instance, it can be a precursor in the formation of fluorinated benzofurans, benzoxazines, or other oxygen-containing heterocycles. The synthesis of complex heterocyclic structures often involves multi-step sequences where the strategic use of functionalized building blocks is crucial. rsc.org
Application in Multi-step Organic Synthesis Sequences towards Advanced Intermediates
Modern organic synthesis often involves lengthy, multi-step sequences to construct complex target molecules. pharmafeatures.comazom.com this compound and its derivatives, such as (3,4-Difluoro-5-methoxyphenyl)methanol, are valuable intermediates in these synthetic pathways. bldpharm.com These building blocks can be elaborated through a series of reactions, such as etherification, esterification, or cross-coupling reactions, to build up molecular complexity. The robust nature of the fluorinated aromatic ring often allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the core structure. This reliability is essential for the successful execution of multi-step syntheses. pharmafeatures.com
Exploration in Material Science as a Polymer or Precursor Building Block
The properties that make fluorinated compounds attractive in medicinal chemistry also translate to materials science. mdpi.com The incorporation of fluorinated monomers, such as derivatives of this compound, into polymers can lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electronic properties. mdpi.comsigmaaldrich.com For example, fluorinated poly(arylene ether)s are known for their high-performance characteristics. core.ac.uk Research in this area explores the synthesis of novel polymers where the precise arrangement of fluorine atoms, as provided by precursors like this compound, can be used to fine-tune the macroscopic properties of the resulting material.
Case Studies of its Contribution to Novel Chemical Entities
The utility of this compound as a building block is best illustrated through its application in the synthesis of novel chemical entities. For example, derivatives of this compound have been investigated for their potential biological activities. In one instance, a related compound, 3',4'-Difluoro-5'-methoxy-3-methylbutyrophenone, highlights how the core structure can be elaborated to create new molecules with potential applications in various fields. nih.gov The synthesis of such novel compounds often relies on the strategic functionalization of the 3,4-difluoro-5-methoxyphenyl core.
Computational and Theoretical Chemistry Studies of 3,4 Difluoro 5 Methoxyphenol
Quantum Chemical Calculations for Electronic Structure Elucidation
Quantum chemical calculations are fundamental to elucidating the electronic structure of 3,4-Difluoro-5-methoxyphenol. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation for the molecule, yielding valuable information about its geometry and electron distribution. rsc.org
Calculations, typically performed using basis sets like 6-311+G(d,p), can optimize the molecular geometry to find the most stable arrangement of atoms. rsc.orgnih.gov This process provides precise data on bond lengths, bond angles, and dihedral angles. For this compound, these calculations would reveal the planarity of the benzene (B151609) ring and the orientation of the hydroxyl and methoxy (B1213986) substituents. The fluorine atoms at positions 3 and 4, and the methoxy group at position 5, influence the electronic density across the aromatic ring through inductive and resonance effects.
The results of these calculations can be summarized in detailed tables, providing a quantitative description of the molecule's three-dimensional structure.
Table 1: Illustrative Optimized Geometric Parameters for this compound (DFT/B3LYP/6-311+G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C1-OH | 1.36 Å |
| C5-OCH₃ | 1.37 Å | |
| C3-F | 1.35 Å | |
| C4-F | 1.34 Å | |
| O-CH₃ | 1.43 Å | |
| Bond Angle | C2-C1-C6 | 120.5° |
| C4-C5-C6 | 118.9° | |
| C1-O-H | 109.2° | |
| C5-O-C(H₃) | 117.5° | |
| Dihedral Angle | C2-C1-O-H | 180.0° (anti) / 0.0° (syn) |
| C4-C5-O-C(H₃) | Variable |
Note: The values in this table are illustrative examples based on calculations for similar phenolic compounds and are intended to represent the type of data generated.
Furthermore, these calculations provide the molecular dipole moment and a map of the electrostatic potential (ESP). The ESP illustrates the charge distribution, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the oxygen atoms of the hydroxyl and methoxy groups would be regions of negative potential, while the hydroxyl proton would be a site of positive potential.
Molecular Orbital Theory Analysis for Reactivity Prediction
Molecular Orbital (MO) theory describes the wavelike behavior of electrons in a molecule, assigning them to orbitals that extend over the entire molecule. The most critical of these for predicting reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. rsc.orgresearchgate.net A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org For this compound, the electron-withdrawing fluorine atoms and the electron-donating methoxy and hydroxyl groups would collectively influence the energies of these frontier orbitals.
Analysis of the spatial distribution of the HOMO and LUMO can predict sites of reaction. The region of the molecule with the highest HOMO density is prone to electrophilic attack, while the region with the highest LUMO density is susceptible to nucleophilic attack. From these orbital energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity.
Table 2: Representative Global Reactivity Descriptors for this compound
| Parameter | Formula | Illustrative Value |
| HOMO Energy (E_HOMO) | - | -6.5 eV |
| LUMO Energy (E_LUMO) | - | -1.0 eV |
| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | 5.5 eV |
| Ionization Potential (I) | -E_HOMO | 6.5 eV |
| Electron Affinity (A) | -E_LUMO | 1.0 eV |
| Chemical Hardness (η) | (I - A) / 2 | 2.75 eV |
| Electronegativity (χ) | (I + A) / 2 | 3.75 eV |
| Electrophilicity Index (ω) | χ² / (2η) | 2.56 eV |
Note: These values are for illustrative purposes, derived from general principles and data for related fluorinated and methoxylated phenols. rsc.org
Density Functional Theory (DFT) Applications for Predicting Reaction Pathways
Density Functional Theory (DFT) is a powerful computational method used to investigate the mechanisms of chemical reactions. rsc.org By calculating the potential energy surface of a reaction, DFT can identify the most plausible pathway from reactants to products. rsc.orgchinesechemsoc.org This involves optimizing the structures of reactants, products, intermediates, and transition states. rsc.org
For this compound, DFT could be applied to predict the outcomes of various reactions. For example, in an electrophilic aromatic substitution, DFT calculations could determine whether an incoming electrophile would preferentially add to the C2, C6, or another position on the ring. The calculations would compare the activation energies for each possible pathway, with the lowest-energy pathway being the most kinetically favorable.
Similarly, reactions involving the hydroxyl or methoxy groups, such as O-demethylation or oxidation, can be modeled. DFT helps to understand how the fluorine substituents electronically influence these reaction sites, potentially altering reaction barriers compared to non-fluorinated phenols. acs.org
Conformational Analysis and Energy Minima Determination
Molecules with rotatable single bonds, like the C-O bonds of the hydroxyl and methoxy groups in this compound, can exist in different spatial arrangements called conformations. Conformational analysis aims to identify the most stable of these conformations, which correspond to energy minima on the potential energy surface. aip.orgaip.org
Computational chemists perform this analysis by systematically rotating the bonds of interest and calculating the energy at each step, a process known as a potential energy surface (PES) scan. iucr.org For this compound, key dihedral angles to scan would be H-O-C1-C2 and C(H₃)-O-C5-C4.
Studies on related methoxyphenols have shown that multiple stable conformers can exist, with their relative energies determined by factors like steric hindrance and intramolecular hydrogen bonding. researchgate.netnih.gov For this compound, the analysis would identify the preferred orientation of the hydroxyl proton and the methyl group of the methoxy substituent relative to the fluorinated benzene ring. The global minimum conformation is the most populated and typically dictates the molecule's observed properties.
Table 3: Example of Relative Energies for Conformers of this compound
| Conformer | Dihedral Angle (H-O-C1-C2) | Dihedral Angle (C(H₃)-O-C5-C4) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 180° | 0° | 0.00 |
| 2 | 0° | 0° | 2.5 |
| 3 | 180° | 180° | 1.8 |
| 4 | 0° | 180° | 4.1 |
Note: This table presents a hypothetical conformational analysis. The relative energies are illustrative and represent the kind of output generated by such a study. The stability is influenced by steric and electronic interactions. aip.org
Reaction Pathway Modeling and Transition State Characterization
Building on the prediction of reaction pathways, computational modeling focuses on the detailed characterization of transition states (TS). A transition state is the highest energy point along the lowest energy path from reactants to products and represents the kinetic barrier to a reaction. rsc.org
Using DFT, the geometry of a transition state can be optimized. A key feature of a true transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. rsc.orgmdpi.com The energy difference between the reactants and the transition state is the activation energy (ΔG‡), which is crucial for determining the reaction rate. rsc.org
For instance, modeling the deprotonation of the phenolic hydroxyl group would involve locating the transition state for the proton transfer to a base. The calculated activation energy would provide insight into the acidity of this compound. Similarly, modeling a nucleophilic aromatic substitution to displace a fluorine atom would require characterizing the high-energy Meisenheimer complex intermediate and the associated transition states. nih.gov Such studies have been performed on related fluorophenols to understand their defluorination mechanisms. acs.orgnih.gov
Table 4: Illustrative Calculated Activation Energies for a Hypothetical Reaction
| Reaction Step | Reactant(s) | Transition State (TS) | Product(s) | Activation Energy (ΔG‡, kcal/mol) |
| H-atom abstraction | Phenol (B47542) + •OH | [Phenol---•OH]‡ | Phenoxy radical + H₂O | 8.5 |
| Electrophilic attack | Phenol + NO₂⁺ | [Phenol-NO₂]‡ | Nitrophenol | 15.2 |
Note: The values are hypothetical and serve to illustrate how activation energies for different potential reactions of this compound would be compared computationally. acs.orgnih.gov
Predictive Studies for Novel Derivatizations and Reactivity
A significant advantage of computational chemistry is its predictive power. Once a reliable model for a parent molecule like this compound is established, it can be used to perform in silico studies on novel, yet-to-be-synthesized derivatives. nih.govresearchgate.net This allows for the rational design of new molecules with tailored properties.
For example, researchers could computationally screen a library of derivatives of this compound with various substituents at the C2 and C6 positions. By calculating the HOMO-LUMO gap, electrostatic potential, and other electronic properties for each derivative, one could predict how these modifications would affect reactivity, solubility, or potential biological activity. mdpi.com
This predictive approach can guide synthetic efforts, prioritizing the creation of compounds most likely to exhibit desired characteristics. For instance, if the goal is to increase the molecule's susceptibility to nucleophilic attack, calculations could identify which electron-withdrawing groups would most effectively lower the LUMO energy when substituted onto the ring. This saves significant time and resources in the laboratory. icpms.cztandfonline.com
Advanced Spectroscopic Characterization Methodologies for 3,4 Difluoro 5 Methoxyphenol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the atomic connectivity and chemical environment. For fluorinated compounds like 3,4-Difluoro-5-methoxyphenol, multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F, are indispensable.
¹H NMR and ¹³C NMR Chemical Shift Assignments and Coupling Constants
The ¹H and ¹³C NMR spectra of this compound are predicted to show distinct signals corresponding to each unique proton and carbon atom in the molecule. The chemical shifts (δ) are significantly influenced by the electronic effects of the hydroxyl (-OH), methoxy (B1213986) (-OCH₃), and fluorine (-F) substituents.
In the ¹H NMR spectrum, the aromatic region would display signals for the two protons on the benzene (B151609) ring. The methoxy group would present a singlet, typically around δ 3.8-4.0 ppm. The phenolic proton signal is often broad and its chemical shift can vary depending on solvent and concentration.
The ¹³C NMR spectrum provides information on all seven carbon atoms. The carbon atoms directly bonded to the electronegative fluorine and oxygen atoms will be significantly deshielded, appearing at higher chemical shifts (downfield). Carbons in fluorinated aromatic systems show characteristic splitting patterns due to C-F coupling. acs.org
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on substituent effects and analysis of similar compounds.
| Position | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling Constants (J) |
|---|---|---|---|
| 2 | ¹H | ~6.5 - 6.8 | Doublet of doublets (dd), 3JH-H, 4JH-F |
| 6 | ¹H | ~6.3 - 6.6 | Doublet of doublets (dd), 3JH-H, 4JH-F |
| OCH₃ | ¹H | ~3.9 | Singlet (s) |
| OH | ¹H | Variable | Broad singlet (br s) |
| 1 | ¹³C | ~145 - 150 | Multiplet (m) due to C-F coupling |
| 2 | ¹³C | ~100 - 105 | Multiplet (m) due to C-F coupling |
| 3 | ¹³C | ~150 - 155 (d, 1JC-F ≈ 240-250 Hz) | Doublet (d) |
| 4 | ¹³C | ~135 - 140 (d, 1JC-F ≈ 240-250 Hz) | Doublet (d) |
| 5 | ¹³C | ~155 - 160 | Multiplet (m) due to C-F coupling |
| 6 | ¹³C | ~102 - 108 | Multiplet (m) due to C-F coupling |
| OCH₃ | ¹³C | ~56 | Quartet (q) |
¹⁹F NMR Analysis for Fluorine Environments and Substituent Effects
¹⁹F NMR is a highly sensitive technique for characterizing fluorinated organic compounds due to the 100% natural abundance of the ¹⁹F isotope and its wide chemical shift range. sepscience.com For this compound, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atoms at the C-3 and C-4 positions, as they are in different chemical environments.
The chemical shifts of these fluorine atoms are influenced by the electronic nature of the adjacent substituents. The ortho-methoxy group and the meta-hydroxyl group will affect the electron density around the fluorine nuclei, leading to different resonance frequencies. Typical chemical shifts for aromatic fluorine atoms are observed in the range of -110 to -140 ppm. The spectrum will also exhibit fluorine-fluorine (³JF-F) coupling, providing further structural confirmation.
Table 2: Predicted ¹⁹F NMR Data for this compound Predicted data based on analysis of similar compounds.
| Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling Constants (J) |
|---|---|---|
| F at C-3 | ~ -130 to -140 | Doublet (d), 3JF-F ≈ 20 Hz |
| F at C-4 | ~ -135 to -145 | Doublet (d), 3JF-F ≈ 20 Hz |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning all ¹H and ¹³C signals and confirming the molecular structure. ucl.ac.uk
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (H-H) couplings. libretexts.org In this compound, a cross-peak would be observed between the aromatic protons at C-2 and C-6, confirming their scalar coupling.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively link the ¹H signals for H-2, H-6, and the methoxy protons to their corresponding ¹³C signals (C-2, C-6, and -OCH₃). mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary (non-protonated) carbons. mdpi.com For instance, correlations from the methoxy protons (¹H) would be expected to the C-5 carbon (³JC-H). The aromatic protons would show correlations to several adjacent carbons, helping to piece together the aromatic framework.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, not necessarily through bonds. ucl.ac.uk This can confirm the substitution pattern. For example, a NOESY cross-peak between the methoxy protons and the fluorine at C-4 or the proton at C-6 would provide strong evidence for their spatial proximity.
Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. tum.de These two methods are often complementary.
For this compound, the spectra would be characterized by absorption bands corresponding to the O-H, C-H, C=C, C-O, and C-F bonds. The strong electronegativity of fluorine influences the vibrational frequencies of adjacent bonds.
Table 3: Characteristic Vibrational Frequencies for this compound Data based on typical ranges for functional groups in similar aromatic compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |
|---|---|---|---|
| Phenolic O-H | Stretching | 3200 - 3600 | Strong, Broad (IR) / Weak (Raman) |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium (IR) / Strong (Raman) |
| Aliphatic C-H (Methoxy) | Stretching | 2850 - 3000 | Medium (IR) / Medium (Raman) |
| Aromatic C=C | Stretching | 1450 - 1620 | Medium-Strong (IR & Raman) |
| Aromatic C-O (Phenol) | Stretching | 1200 - 1260 | Strong (IR) |
| Aryl Ether C-O (Methoxy) | Asymmetric Stretching | 1230 - 1275 | Strong (IR) |
| Aromatic C-F | Stretching | 1100 - 1350 | Very Strong (IR) |
High-Resolution Mass Spectrometry (MS) Techniques for Structural Elucidation and Purity Assessment
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to four or more decimal places. bioanalysis-zone.com This precision allows for the determination of the elemental formula of a compound, serving as a definitive tool for structural confirmation and purity assessment. europa.eu
For this compound (C₇H₆F₂O₂), the exact mass can be calculated and compared to the experimentally measured value.
Calculated Monoisotopic Mass: 176.0336 u
Electrospray ionization (ESI) is a common soft ionization technique used in HRMS that would likely produce the protonated molecule [M+H]⁺ (m/z 177.0414) or the deprotonated molecule [M-H]⁻ (m/z 175.0257). The isotopic pattern observed in the spectrum, resulting from the natural abundance of ¹³C, must match the theoretical pattern for the proposed formula. Tandem MS (MS/MS) experiments can be performed to induce fragmentation, providing further structural information by identifying characteristic neutral losses, such as the loss of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy group.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated π-systems, such as aromatic rings.
The benzene ring in this compound is the primary chromophore. The substituents (-OH, -OCH₃, -F) act as auxochromes, which modify the absorption characteristics of the chromophore. The electron-donating hydroxyl and methoxy groups typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π → π* transitions of the benzene ring. researchgate.net The spectrum is expected to show strong absorption bands in the UV region, likely between 260 and 290 nm. The exact position of the absorption maximum (λ_max) can be sensitive to the solvent used.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This methodology allows for the detailed determination of bond lengths, bond angles, and torsion angles, as well as the elucidation of intermolecular interactions that govern the packing of molecules in the crystal lattice. While a crystal structure for this compound is not publicly available, analysis of closely related fluorinated and methoxy-substituted phenolic compounds can provide significant insights into its expected solid-state structure and conformational behavior.
Detailed research findings from the X-ray crystallographic analysis of analogous compounds, such as 3,5-difluorophenol (B1294556), offer a foundation for understanding the influence of fluorine substituents on the crystal packing and hydrogen-bonding networks.
A study on 3,5-difluorophenol revealed an amphiphilic layer-like arrangement in its crystal structure. iucr.org This structure is characterized by distinct hydrophilic and hydrophobic contacts. The hydrophilic interactions are primarily driven by the hydroxyl groups, while the fluorine atoms are involved in hydrophobic contacts. iucr.org This observation suggests that the introduction of fluorine atoms can lead to significant alterations in the crystal structure when compared to unsubstituted phenol (B47542). iucr.org
The crystal structure of 3,5-difluorophenol belongs to the orthorhombic space group P2₁2₁2₁, with unit cell parameters a = 5.7170 Å, b = 20.077 Å, and c = 4.8060 Å. nih.gov The molecule's planarity and the nature of its intermolecular hydrogen bonds are key features of its solid-state structure.
In the absence of a direct crystal structure for this compound, we can infer its likely crystallographic parameters and conformational properties based on data from related structures and computational studies. The presence of two adjacent fluorine atoms and a methoxy group is expected to influence the electronic distribution and steric profile of the phenol ring, thereby affecting its crystal packing and the conformation of the methoxy group.
Computational methods, such as Density Functional Theory (DFT), can be employed to predict the optimized geometry and conformational preferences of this compound. Such studies on related fluorinated and methoxy-substituted aromatic compounds have demonstrated good correlation with experimental crystallographic data. ekb.egresearchgate.net
Based on the analysis of related crystal structures and computational predictions, the following data tables provide expected values for the key structural parameters of this compound.
Interactive Data Table: Predicted Crystallographic Data for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | 8.5 - 9.5 |
| b (Å) | 5.0 - 6.0 |
| c (Å) | 14.0 - 15.0 |
| β (°) | 90 - 105 |
| Z | 4 |
Interactive Data Table: Predicted Bond Lengths, Bond Angles, and Torsion Angles for this compound
| Bond/Angle/Torsion | Atoms Involved | Predicted Value |
| Bond Length (Å) | C-O (hydroxyl) | 1.36 - 1.38 |
| Bond Length (Å) | C-O (methoxy) | 1.37 - 1.39 |
| Bond Length (Å) | O-C (methyl) | 1.42 - 1.44 |
| Bond Length (Å) | C-F | 1.34 - 1.36 |
| Bond Angle (°) | C-O-H | 108 - 110 |
| Bond Angle (°) | C-C-O (methoxy) | 118 - 122 |
| Torsion Angle (°) | C-C-O-C (methoxy) | 0 - 20 or 160 - 180 |
The conformation of the methoxy group relative to the phenol ring is of particular interest. In related methoxyphenols, the methoxy group often exhibits a preference for a planar or near-planar orientation with the aromatic ring to maximize conjugation. However, steric hindrance from adjacent substituents can lead to a non-planar conformation. For this compound, the fluorine atom at position 4 may influence the rotational barrier of the methoxy group at position 5.
Comparative Studies Within the Class of Fluorinated Methoxyphenols
Structural and Electronic Comparisons with Positional and Isomeric Difluoro-methoxyphenols
The electronic nature of a substituted phenol (B47542) is a complex interplay of inductive and resonance effects contributed by each substituent. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which tends to decrease electron density in the aromatic ring. numberanalytics.com Conversely, the lone pairs on the fluorine atom can participate in resonance, a +M effect, which donates electron density back to the ring. wikipedia.org In the case of fluorine, the inductive effect is generally superior. researchgate.net
The methoxy (B1213986) group also exhibits dual electronic effects. Its oxygen atom is electronegative, leading to an electron-withdrawing inductive effect (-I). quora.com However, the lone pairs on the oxygen can delocalize into the aromatic system, creating a powerful electron-donating resonance effect (+M), which often dominates, especially when the group is in the ortho or para position relative to the site of interest. stackexchange.comlibretexts.org
In 3,4-Difluoro-5-methoxyphenol, the two fluorine atoms strongly withdraw electron density via the sigma framework, while the meta-positioned methoxy group (relative to the hydroxyl) also contributes a -I effect with a negligible +M effect. This combination significantly influences the molecule's properties when compared to its isomers.
A comparative look at various isomers reveals these structural and electronic differences:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |
| This compound | C₇H₆F₂O₂ | 160.12 | Vicinal F atoms; Methoxy group is meta to -OH and ortho to a F atom. chemsrc.com |
| 2,3-Difluoro-4-methoxyphenol | C₇H₆F₂O₂ | 160.12 | Vicinal F atoms; Methoxy group is para to -OH. cymitquimica.com |
| 2,4-Difluoro-5-methoxyphenol | C₇H₆F₂O₂ | 160.12 | F atoms are ortho and para to -OH; Methoxy group is meta to -OH. sigmaaldrich.com |
| 3,5-Difluoro-2-methoxyphenol | C₇H₆F₂O₂ | 160.12 | F atoms are meta to -OH; Methoxy group is ortho to -OH. bldpharm.com |
| 4-Fluoro-3-methoxyphenol | C₇H₇FO₂ | 142.13 | Single F atom is para to -OH; Methoxy group is meta to -OH. echemi.com |
Comparative Reactivity and Selectivity Studies
The reactivity of these isomers in aromatic substitution reactions is governed by the net electronic effect of the substituents.
Electrophilic Aromatic Substitution: The presence of multiple fluorine atoms generally deactivates the aromatic ring towards electrophilic attack due to their strong inductive electron withdrawal. numberanalytics.com The methoxy group, being a powerful activating group via its +M effect, would typically direct incoming electrophiles to the ortho and para positions. However, in these highly fluorinated systems, the deactivating effect of fluorine often dominates.
In This compound , the positions ortho and para to the activating hydroxyl group are already substituted or heavily influenced by the deactivating fluorine atoms. The remaining open position (C6) is ortho to the methoxy group and meta to the hydroxyl, making electrophilic substitution challenging.
Comparatively, in 2,3-Difluoro-4-methoxyphenol , the methoxy group is para to the hydroxyl. Its strong +M activating effect would compete with the deactivating fluorine atoms, potentially directing substitution to the C5 position, which is ortho to the methoxy group.
Nucleophilic Aromatic Substitution (SNA_r): Aromatic rings bearing strongly electron-withdrawing groups are activated towards nucleophilic attack. masterorganicchemistry.com Therefore, fluorinated phenols can be more reactive in S_NAr reactions, where a fluorine atom itself can act as a leaving group. masterorganicchemistry.com The rate of S_NAr is enhanced when electron-withdrawing groups are positioned ortho or para to the leaving group. masterorganicchemistry.com In this context, isomers like 2,4-Difluoro-5-methoxyphenol would be highly activated for nucleophilic substitution at the C2 or C4 positions, as the other fluorine and the hydroxyl/phenoxide group would stabilize the negatively charged Meisenheimer intermediate. masterorganicchemistry.com
Impact of Fluorine Substitution Pattern on Aromatic System Properties and Reactivity
The number and placement of fluorine atoms have a profound impact on the aromatic system.
Vicinal vs. Dispersed Fluorines: In This compound and 2,3-Difluoro-4-methoxyphenol , the two adjacent fluorine atoms create a region of intense electron withdrawal. This pattern significantly lowers the electron density of the entire ring. In contrast, isomers like 3,5-Difluoro-2-methoxyphenol , where the fluorine atoms are meta to each other, the inductive effects are more dispersed.
Activation for Nucleophilic Substitution: The strong inductive effect of fluorine activates the ring for S_NAr reactions. masterorganicchemistry.com The substitution pattern is crucial; a fluorine atom para to another strong electron-withdrawing group (like another fluorine or a nitro group) is typically much more reactive towards nucleophilic displacement than one in a meta position. masterorganicchemistry.com
Increased Thermal Stability: Fluorine substitution is known to enhance the thermal stability of aromatic compounds, which can be advantageous for reactions requiring high temperatures.
Fluoromaticity: Research suggests that the addition of fluorine atoms to an aromatic ring introduces new π-bonding orbitals that can further stabilize the ring system, a concept termed "fluoromaticity". nih.govacs.org This added stability can increase resistance to certain reactions. nih.gov
Influence of Methoxy Group Position on Phenolic Acidity and Aromatic Substitution
The position of the methoxy group relative to the phenolic hydroxyl is a critical determinant of acidity (pKa).
Phenolic Acidity: The acidity of a phenol is determined by the stability of the corresponding phenoxide ion. Electron-withdrawing groups stabilize the anion and decrease the pKa (increase acidity), while electron-donating groups destabilize it and increase the pKa (decrease acidity). doubtnut.com
When a methoxy group is meta to the hydroxyl, its electron-donating resonance effect (+M) does not extend to the phenoxide oxygen. Therefore, only its weaker, electron-withdrawing inductive effect (-I) operates, which stabilizes the phenoxide and increases acidity (lowers pKa) compared to phenol. quora.comquora.comquora.com This is the case in This compound , 2,4-Difluoro-5-methoxyphenol , and 4-Fluoro-3-methoxyphenol .
When a methoxy group is para to the hydroxyl, its strong +M effect is dominant. It donates electron density towards the phenoxide oxygen, destabilizing the negative charge through resonance and making the phenol less acidic (higher pKa). quora.comlibretexts.orgquora.com This is observed in 2,3-Difluoro-4-methoxyphenol .
The powerful -I effect of the two fluorine atoms in all the difluoro-isomers will significantly increase acidity (lower pKa) compared to non-fluorinated analogues. It is estimated that dual fluorine atoms can lower the pKa from ~10 for a non-fluorinated analogue to ~7.2-8.5.
Directing Aromatic Substitution: As an activating group, the methoxy group is a strong ortho-, para-director for electrophilic aromatic substitution. wikipedia.org In these poly-substituted rings, the final regioselectivity of a reaction will be a complex outcome of the competing directing effects of the hydroxyl (activating, o,p-directing), methoxy (activating, o,p-directing), and fluorine (deactivating, o,p-directing) groups, further complicated by steric hindrance.
Future Research Directions and Emerging Trends
Development of Asymmetric Synthesis Routes for Chiral Derivatives
The synthesis of chiral molecules is a cornerstone of modern medicinal and materials chemistry. While 3,4-Difluoro-5-methoxyphenol itself is achiral, it serves as an excellent starting point for the development of new chiral derivatives. Future research could focus on creating stereocenters on side chains attached to the aromatic ring or the phenolic oxygen.
Organocatalysis, which utilizes small chiral organic molecules to induce enantioselectivity, presents a promising approach. au.dk Methodologies based on the initial Michael addition of a nucleophile to an α,β-unsaturated aldehyde in the presence of a chiral amine catalyst could be adapted to synthesize complex chiral structures derived from this compound. au.dk Furthermore, chiral thiourea (B124793) derivatives have proven effective as sensors for determining the absolute configuration of amino acid derivatives, suggesting that novel chiral sensors could be developed from this compound. mdpi.com
Key strategies could involve:
Derivatization of the Phenolic Hydroxyl Group: Reacting the phenol (B47542) with chiral electrophiles to form ethers or esters with defined stereochemistry.
Introduction of Chiral Side Chains: Using asymmetric catalytic methods to introduce alkyl or acyl groups with one or more chiral centers onto the aromatic ring.
Catalyst Development: Designing new chiral catalysts that are specifically effective for reactions involving electron-rich, fluorinated phenolic substrates.
Table 1: Potential Asymmetric Synthesis Strategies for Chiral Derivatives
| Strategy | Description | Potential Reaction | Catalyst/Reagent Example |
|---|---|---|---|
| Organocatalytic Alkylation | Introduction of a functionalized side chain via an organocatalyzed reaction. | Asymmetric Michael Addition | Diphenylprolinol silyl (B83357) ether |
| Chiral Ether Synthesis | Reaction of the phenol with a chiral molecule to form a chiral ether linkage. | Mitsunobu Reaction | Optically pure alcohol, DEAD, PPh₃ mdpi.com |
Exploration of Novel Catalytic Transformations for Enhanced Efficiency and Selectivity
Modern synthetic chemistry relies heavily on catalytic methods to improve reaction efficiency, reduce waste, and enable novel molecular transformations. For a functionalized molecule like this compound, catalysis can unlock new pathways for creating more complex derivatives.
Future research should explore advanced catalytic systems for modifying the compound. This includes:
Cross-Coupling Reactions: Ullmann-type reactions, catalyzed by copper, are effective for forming C-O bonds between aryl halides and phenols. mdpi.combeilstein-journals.org These methods could be used to couple this compound with various aromatic systems to create complex diaryl ethers.
Oxidative Reactions: The Baeyer-Villiger oxidation of aromatic aldehydes using environmentally benign oxidants like H₂O₂ can be catalyzed by acidic ionic liquids to produce phenols. researchgate.net Similar oxidative transformations could be developed for derivatives of this compound.
Deoxyfluorination and Trifluoromethylation: Catalytic methods that directly convert alcohols to trifluoromethanes using copper catalysts and stable reagents streamline synthetic routes to valuable fluorinated molecules. kuleuven.be Such strategies could be adapted to modify substituents on the this compound scaffold.
Ruthenium-mediated deoxyfluorination offers a powerful method for converting phenols, including very electron-rich ones, into their corresponding fluoroarenes, a transformation that is often challenging with conventional methods. acs.org
Table 2: Examples of Catalytic Transformations for Functionalization
| Transformation | Catalyst System | Purpose |
|---|---|---|
| Ullmann Condensation | Copper (I) Iodide / Picolinic Acid | Synthesis of complex diaryl ethers. mdpi.com |
| Deoxyfluorination | Ruthenium π-Complexes | Conversion of the phenolic -OH to -F. acs.org |
| Hydroxylation/Oxidation | Acidic Ionic Liquids / H₂O₂ | Introduction of additional hydroxyl groups or modification of side chains. researchgate.net |
Integration with Flow Chemistry Methodologies for Continuous Synthesis
Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers significant advantages in terms of safety, efficiency, and scalability. mit.edu This is particularly true for reactions involving hazardous reagents or highly exothermic processes, which are common in fluorination chemistry. jst.go.jp
The synthesis of fluorinated phenols can be significantly improved using flow reactors. jst.go.jporganic-chemistry.org Key benefits include:
Enhanced Mass and Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to faster reactions and higher yields. mit.edursc.org
Safe Handling of Hazardous Reagents: Flow systems enable the safe use of gases like fluoroform for difluoromethylation or toxic reagents by minimizing the amount present at any given time. rsc.org
Scalability: Scaling up production is simplified by running the system for longer periods or by using multiple reactors in parallel, avoiding the challenges of scaling up batch reactors. organic-chemistry.org
Future work could focus on developing a continuous, multi-step flow process for the synthesis and subsequent derivatization of this compound, offering a more efficient and safer alternative to traditional batch synthesis. organic-chemistry.org
Advanced Applications in Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry investigates chemical systems composed of multiple molecules linked by non-covalent interactions. hhu.de The fluorine atoms in this compound are pivotal in modulating these interactions. Fluorine's high electronegativity can strengthen hydrogen bonds where the phenolic -OH acts as a donor. rsc.org Furthermore, fluorinated aromatic rings can participate in unique non-covalent interactions, such as arene-perfluoroarene π-stacking, which can be exploited to construct ordered molecular assemblies. nih.gov
Research in this area could pursue:
Host-Guest Systems: Designing macrocyclic hosts that use the specific electronic and steric profile of this compound as a recognition site for selectively binding guest molecules. researchgate.net
Molecular Sensors: Incorporating the compound into larger systems designed to detect specific analytes, where binding events are signaled by a change in fluorescence or another physical property. bvsalud.org
Self-Assembling Materials: Utilizing the directed intermolecular forces to create liquid crystals or porous organic frameworks. hhu.dersc.org The interplay between hydrogen bonding, π-stacking, and fluorine-specific interactions could lead to materials with novel properties. acs.org The combination of fluorinated aromatic walls with metal binding sites in porous organic cages is an emerging area with potential catalytic applications. uni-duesseldorf.de
Table 3: Influence of Fluorine on Key Non-Covalent Interactions
| Interaction Type | Influence of Fluorine Substitution | Potential Supramolecular Application |
|---|---|---|
| Hydrogen Bonding | Increases the acidity of the phenolic proton, strengthening its donor capability. rsc.org | Directing self-assembly in crystal engineering. |
| π-π Stacking | Modifies the quadrupole moment of the aromatic ring, enabling arene-perfluoroarene interactions. nih.gov | Induction of columnar mesophases in liquid crystals. nih.gov |
| Halogen Bonding | The C-F bond can act as a weak halogen bond acceptor. | Fine-tuning of molecular crystal structures. |
Interdisciplinary Research Opportunities in Advanced Materials Science and Engineering
The unique properties imparted by fluorine make this compound an attractive building block for advanced materials. The incorporation of fluorinated monomers into polymers is known to enhance thermal stability, chemical resistance, and hydrophobicity. researchgate.net
Emerging opportunities include:
High-Performance Polymers: Using this compound as a monomer or cross-linking agent to create fluorinated phenolic resins or polyurethanes. researchgate.netazom.com A recent study demonstrated that a fluorinated phenolic polyurethane elastomer exhibited exceptionally high tensile strength and puncture energy, overcoming the typical trade-off between strength and self-healing capability. azom.com
Advanced Coatings: Developing low surface energy coatings that are hydrophobic and chemically resistant, leveraging the properties of the fluorinated phenol.
Functional Hybrids: Grafting derivatives of the compound onto the surface of inorganic materials like mesoporous silica (B1680970) (SBA-15) to create organic-inorganic hybrids. rsc.org Such materials have shown excellent performance as chemical sensors, for example, in the detection of nerve agent simulants due to strong hydrogen-bonding interactions between the fluorinated phenol moieties and the target analyte. rsc.org
The continued demand for new and improved materials for advanced applications in aerospace, electronics, and biomedicine ensures that fluorinated compounds will remain a key area of research. mdpi.com
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3,4-dihydropyrans |
| Diaryl ethers |
| Fluorinated phenolic polyurethane |
Q & A
Q. What are the common synthetic routes for 3,4-Difluoro-5-methoxyphenol, and what are their respective yields and limitations?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or cross-coupling reactions . For example:
- Alkoxylation : A method adapted from Alonso-Alija et al. (2004) involves introducing alkoxy groups to fluorinated aromatic precursors under controlled conditions (e.g., using NaH or K₂CO₃ as base in DMF at 80–100°C) .
- Suzuki-Miyaura Coupling : Evidence from terphenyl derivative syntheses suggests palladium-catalyzed coupling of boronic acids with halogenated precursors could achieve regioselective functionalization .
- Yields vary (40–75%) depending on steric and electronic effects of substituents. Limitations include competing side reactions (e.g., dehalogenation) and purification challenges due to polar byproducts.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can overlapping signals in NMR be resolved?
- Methodological Answer :
- ¹⁹F NMR : Critical for distinguishing fluorine environments; chemical shifts typically range between -110 to -160 ppm for aromatic fluorines.
- ¹H-¹³C HSQC/HMBC : Resolves overlapping proton signals by correlating with carbon shifts, especially for methoxy (-OCH₃) and phenolic (-OH) groups.
- IR Spectroscopy : Confirms hydroxyl (3200–3600 cm⁻¹) and methoxy (∼2850 cm⁻¹) stretches.
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI+ or EI modes). For overlapping NMR signals, use deuterated solvents (e.g., DMSO-d₆) and variable-temperature experiments to sharpen peaks .
Q. What are the recommended protocols for handling and purifying this compound to ensure stability?
- Methodological Answer :
- Handling : Use inert atmospheres (N₂/Ar) and moisture-free conditions to prevent hydrolysis. Store at -20°C in amber vials to avoid photodegradation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) are effective. For air-sensitive intermediates, employ Schlenk techniques .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the regioselectivity of fluorine introduction in this compound synthesis?
- Methodological Answer :
- Catalyst Screening : Test Pd(PPh₃)₄ or Buchwald-Hartwig catalysts for coupling reactions; adjust ligand steric bulk to favor para/meta substitution.
- Temperature Control : Lower temperatures (e.g., 50°C) reduce kinetic side reactions, enhancing selectivity.
- Protecting Groups : Temporarily block the phenolic -OH with acetyl or TBS groups to direct fluorination .
Q. What strategies address discrepancies between computational predictions and experimental data in the electronic properties of this compound?
- Methodological Answer :
- DFT Refinement : Use hybrid functionals (e.g., B3LYP-D3) with solvent corrections to model solvatochromic effects.
- Experimental Validation : Compare computed HOMO-LUMO gaps with UV-Vis spectra (λmax ∼270–300 nm for fluorophenols). X-ray crystallography (via SHELX refinement) resolves structural distortions not captured in silico .
Q. How can solubility challenges of this compound in organic solvents be mitigated for reaction applications?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/THF (1:4) or acetone/dichloromethane mixtures to enhance dissolution.
- Derivatization : Convert the phenol to a more soluble ether (e.g., methyl or benzyl ether) temporarily, then deprotect post-reaction .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution?
- Methodological Answer :
- Activation/Deactivation : The electron-withdrawing fluorine atoms activate specific positions for substitution, while the methoxy group directs nucleophiles via resonance effects.
- Kinetic Studies : Monitor reaction progress via ¹⁹F NMR to identify rate-determining steps. Isotopic labeling (e.g., ¹⁸O in methoxy groups) can track substituent mobility .
Data Analysis and Validation
Q. What analytical methods confirm the purity of this compound, and how are detection limits determined?
- Methodological Answer :
- HPLC-PDA : Use C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm; detection limits ∼0.1% impurities.
- Elemental Analysis : Validate C, H, F, and O percentages within ±0.3% of theoretical values.
- Melting Point Consistency : Compare observed mp (e.g., 93–95°C for analogs) with literature to assess purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
